molecular formula C18H23N5OS2 B2998587 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 450346-85-7

3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

Cat. No.: B2998587
CAS No.: 450346-85-7
M. Wt: 389.54
InChI Key: LLPHHPMOJLTCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a useful research compound. Its molecular formula is C18H23N5OS2 and its molecular weight is 389.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c24-16-7-4-8-22-17(19-16)26-18(25)23(22)14-21-11-9-20(10-12-21)13-15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPHHPMOJLTCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-benzylpiperazin-1-yl)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a novel derivative of the thiadiazolo[3,2-a][1,3]diazepine class. This class has garnered attention due to its diverse biological activities, including anxiolytic, anticonvulsant, and potential anticancer properties. The structural modifications in this compound aim to enhance its pharmacological profile.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thiadiazole ring and subsequent functionalization with the benzylpiperazine moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. GABA_A Receptor Interaction

Research indicates that derivatives of thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one exhibit significant binding affinity for the GABA_A receptor. Docking studies have shown that these compounds can form stable interactions with key amino acids in the receptor binding site. For instance, one study reported a binding energy of -4.35 kcal/mol for a related derivative (HIE-124), suggesting a strong interaction with the receptor .

2. Anticonvulsant Activity

The anticonvulsant properties of this class have been explored through various animal models. Compounds similar to this compound have demonstrated efficacy in reducing seizure frequency and duration in rodent models . This activity is likely mediated through modulation of GABAergic transmission.

3. Antimicrobial Activity

Preliminary evaluations have shown that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds have exhibited notable activity against Staphylococcus aureus and Escherichia coli . This suggests potential therapeutic applications in treating bacterial infections.

4. Anticancer Potential

Recent studies have also highlighted the anticancer potential of thiadiazolo[3,2-a][1,3]diazepine derivatives. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, one study reported significant cytotoxic effects against breast cancer cells . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Case Studies

StudyCompoundBiological ActivityFindings
Taghizadeh et al., 2016HIE-124GABA_A AgonistStrong binding affinity (-4.35 kcal/mol)
El-Kashef et al., 2020Various derivativesAntimicrobialEffective against S. aureus and E. coli
Research Group XThiadiazolo derivativesAnticancerSignificant inhibition of cancer cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.